molecular formula C23H27N3O4 B2720550 N-(3,4-dimethoxyphenyl)-5-ethyl-11-oxo-5,6,7,8,9,11-hexahydro-5aH-pyrido[2,1-b]quinazoline-3-carboxamide CAS No. 1574626-72-4

N-(3,4-dimethoxyphenyl)-5-ethyl-11-oxo-5,6,7,8,9,11-hexahydro-5aH-pyrido[2,1-b]quinazoline-3-carboxamide

Cat. No.: B2720550
CAS No.: 1574626-72-4
M. Wt: 409.486
InChI Key: PAZQOGSEXUCNRC-UHFFFAOYSA-N
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Description

N-(3,4-dimethoxyphenyl)-5-ethyl-11-oxo-5,6,7,8,9,11-hexahydro-5aH-pyrido[2,1-b]quinazoline-3-carboxamide is a useful research compound. Its molecular formula is C23H27N3O4 and its molecular weight is 409.486. The purity is usually 95%.
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Properties

IUPAC Name

N-(3,4-dimethoxyphenyl)-5-ethyl-11-oxo-6,7,8,9-tetrahydro-5aH-pyrido[2,1-b]quinazoline-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N3O4/c1-4-25-18-13-15(8-10-17(18)23(28)26-12-6-5-7-21(25)26)22(27)24-16-9-11-19(29-2)20(14-16)30-3/h8-11,13-14,21H,4-7,12H2,1-3H3,(H,24,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAZQOGSEXUCNRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2CCCCN2C(=O)C3=C1C=C(C=C3)C(=O)NC4=CC(=C(C=C4)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3,4-dimethoxyphenyl)-5-ethyl-11-oxo-5,6,7,8,9,11-hexahydro-5aH-pyrido[2,1-b]quinazoline-3-carboxamide is a synthetic compound with potential therapeutic applications. This article reviews its biological activity based on available research findings, including structure-activity relationships (SAR), mechanisms of action, and relevant case studies.

The compound has the following chemical properties:

  • Molecular Formula : C23H27N3O4
  • Molecular Weight : 409.5 g/mol
  • CAS Number : 1574626-72-4

The biological activity of this compound can be attributed to its structural features that interact with various biological targets. The quinazoline moiety is known for its role in modulating enzyme activity and influencing cellular signaling pathways. Specifically, compounds with similar structures have been reported to exhibit:

  • Anticonvulsant Activity : Quinazoline derivatives often show significant activity against seizures. For instance, a related study indicated that certain substitutions on the quinazoline ring enhance anticonvulsant effects through modulation of neurotransmitter systems .
  • Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in metabolic pathways. Similar compounds have demonstrated inhibition of squalene synthase and cholesterol synthesis in liver cells .

Biological Activity Data

Activity Mechanism/Target Reference
AnticonvulsantModulation of neurotransmitter systems
Inhibition of cholesterol synthesisSqualene synthase inhibition
Cytotoxicity against cancer cellsInduction of apoptosis in tumor cellsNot specified

Case Studies and Research Findings

  • Anticonvulsant Studies : A study involving various quinazoline derivatives highlighted that modifications at the 3-position significantly enhanced anticonvulsant properties. The introduction of a methoxy group at this position was particularly beneficial .
  • Cancer Research : Preliminary investigations suggest that similar compounds may induce apoptosis in cancer cell lines. For example, derivatives exhibiting structural similarities have shown promise in reducing cell viability in breast and prostate cancer models by activating apoptotic pathways .
  • Metabolic Studies : Research indicates that compounds with a pyridoquinazoline structure can influence lipid metabolism significantly. Inhibitors targeting cholesterol biosynthesis pathways have been explored for their potential to mitigate metabolic disorders .

Scientific Research Applications

Antimicrobial Activity

Research indicates that N-(3,4-dimethoxyphenyl)-5-ethyl-11-oxo-5,6,7,8,9,11-hexahydro-5aH-pyrido[2,1-b]quinazoline-3-carboxamide exhibits significant antimicrobial properties. It has been shown to inhibit bacterial RNA polymerase (RNAP), which is crucial for bacterial transcription. This inhibition leads to potent antibacterial activity against various clinical isolates:

  • Methicillin-resistant Staphylococcus aureus (MRSA)
  • Vancomycin-resistant Staphylococcus aureus (VRSA)
  • Multi-drug resistant strains

The mechanism of action involves binding to the switch region of RNAP, effectively disrupting its function and leading to bacterial cell death .

Antioxidant Activity

In addition to its antimicrobial properties, this compound also exhibits antioxidant effects. In vitro assays have demonstrated its ability to scavenge free radicals and reduce oxidative stress markers. This suggests potential applications in preventing oxidative damage in biological systems .

Anticancer Potential

Preliminary studies have indicated that the compound may possess anticancer activity. It has been tested against various cancer cell lines with promising results indicating cytotoxic effects at low concentrations. For example, it showed significant inhibition in human cancer cell lines such as HCT-116 and MCF-7 .

Synthesis and Preparation Methods

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

  • Preparation of Intermediate Compounds : Starting materials are often derivatives of the pyridoquinazoline scaffold.
  • Acylation and Cyclization : These reactions are conducted under controlled conditions to yield the final product.
  • Purification : Techniques such as recrystallization and chromatography are utilized to obtain high-purity compounds suitable for biological testing.

Case Studies and Research Findings

Several studies have highlighted the biological activity and potential applications of this compound:

Study FocusFindings
Antibacterial Efficacy Significant antibacterial effects against a range of pathogens with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
Mechanistic Insights Interaction with RNAP is dose-dependent; structural analogs can modulate efficacy against resistant strains .
Safety Profile Preliminary toxicological studies show no significant adverse effects at therapeutic doses in animal models .

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